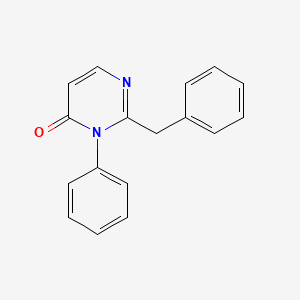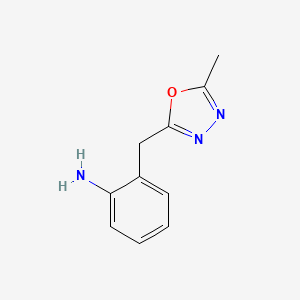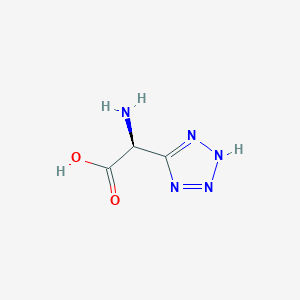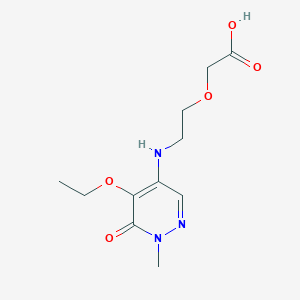
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorophenyl, methylphenyl, and trichloromethyl groups attached to an imidazolidine ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with trichloromethyl isocyanate under controlled conditions to yield the desired imidazolidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trichloromethyl groups, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)imidazolidine: This compound differs by the presence of a trifluoromethyl group instead of a trichloromethyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine: The presence of a dichloromethyl group instead of a trichloromethyl group can lead to differences in stability and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
61545-18-4 |
|---|---|
Molecular Formula |
C17H16Cl4N2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-2-6-14(7-3-12)22-10-11-23(16(22)17(19,20)21)15-8-4-13(18)5-9-15/h2-9,16H,10-11H2,1H3 |
InChI Key |
NGDBVQRPFKIPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)


![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)



![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
